Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate
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Overview
Description
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate, commonly known as BAC, is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. BAC is a phosphinic acid derivative that has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of BAC is not fully understood, but it is believed to act through the modulation of GABAergic neurotransmission. BAC has been found to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which are known to play a critical role in the regulation of neuronal excitability. BAC has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
BAC has been found to exhibit a wide range of biochemical and physiological effects. BAC has been shown to increase the levels of GABA in the brain, which is known to have an inhibitory effect on neuronal activity. BAC has also been found to reduce the levels of glutamate, which is known to have an excitatory effect on neuronal activity. Additionally, BAC has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to play a critical role in the survival and function of neurons.
Advantages and Limitations for Lab Experiments
BAC has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in high purity and yield. BAC has also been found to be well-tolerated in animal models, with no significant adverse effects reported. However, BAC has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which can limit its efficacy in some experimental models.
Future Directions
There are several future directions for the study of BAC. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of epilepsy and anxiety disorders. Another potential direction is the exploration of its neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BAC and to identify potential drug targets for the development of novel therapeutics.
Synthesis Methods
The synthesis of BAC involves the reaction of 4-chlorobenzaldehyde with benzylamine and ethyl oxalyl chloride to yield the intermediate 5-(benzylamino)-2-(4-chlorophenyl)oxazole. This intermediate is then reacted with diphenylphosphinic acid to produce BAC. The synthesis of BAC has been optimized to yield high purity and yield, making it an attractive compound for scientific research.
Scientific Research Applications
BAC has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies. BAC has been found to exhibit anticonvulsant effects in animal models of epilepsy and has been shown to reduce seizure activity in a dose-dependent manner. BAC also exhibits anxiolytic effects and has been found to reduce anxiety-like behavior in animal models. Additionally, BAC has been found to have neuroprotective effects and has been shown to protect against oxidative stress-induced cell death in neuronal cells.
properties
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-4-[ethoxy(phenyl)phosphoryl]-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN2O3P/c1-2-29-31(28,21-11-7-4-8-12-21)24-23(26-17-18-9-5-3-6-10-18)30-22(27-24)19-13-15-20(25)16-14-19/h3-16,26H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVGIGJAZXXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-(benzylamino)-2-(4-chlorophenyl)oxazol-4-yl)(phenyl)phosphinate |
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